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Cat. No.: B116627 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1H-Indol-3-ol, also known as indoxyl, is a heterocyclic organic compound of significant interest

in medicinal chemistry and drug discovery.[1][2] As a member of the hydroxyindole class, it

consists of a 1H-indole scaffold substituted with a hydroxyl group at the 3-position.[3] This

seemingly simple molecule presents a fascinating case for computational and theoretical

chemists due to its chemical reactivity, tautomeric nature, and its role as a precursor in the

synthesis of various biologically active molecules, including the dye indigo.[4][5] This technical

guide provides an in-depth analysis of the computational and theoretical studies of 1H-Indol-3-
ol, offering valuable insights for researchers in drug development and related scientific fields.

Molecular Structure and Properties
1H-Indol-3-ol is characterized by the chemical formula C₈H₇NO.[4] Its structure features a

bicyclic system comprising a benzene ring fused to a pyrrole ring, with a hydroxyl group

attached to the C3 position of the pyrrole ring. This structure is isomeric with oxindole.[4]

Physicochemical Properties
Computational and experimental studies have determined several key physicochemical

properties of 1H-Indol-3-ol, which are crucial for understanding its behavior in various chemical

and biological systems.
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Property Value Source

Molecular Formula C₈H₇NO [3][6]

Molecular Weight 133.15 g/mol [3]

IUPAC Name 1H-indol-3-ol [3]

Melting Point 85-87 °C [6]

Boiling Point 343.2 ± 15.0 °C at 760 mmHg [6]

Density 1.3 ± 0.1 g/cm³ [6]

pKa 10.46 [5]

LogP 1.41 [6]

Spectral Data
Spectroscopic techniques, often complemented by computational predictions, are essential for

the structural elucidation and characterization of 1H-Indol-3-ol.

Spectral Data Type Key Features Source

¹H NMR (600 MHz, H₂O)
Shifts [ppm]: 7.51, 7.30, 7.27,

7.16
[3]

Mass Spectrometry (GC-MS)
m/z peaks: 277.0, 163.0,

278.0, 134.0, 77.0
[3]

Tautomerism: A Key Computational Challenge
A critical aspect of 1H-Indol-3-ol's chemistry is its existence in a tautomeric equilibrium

between the enol form (1H-indol-3-ol) and the more stable keto form (indolin-3-one).[5] The

keto tautomer is generally the predominant form.[5] This equilibrium has significant implications

for its reactivity and potential biological activity, making it a key area of investigation for

computational studies.
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Density Functional Theory (DFT) calculations are widely employed to study the

thermodynamics and kinetics of this tautomerization process. These studies help in

understanding the relative stabilities of the tautomers and the energy barriers for their

interconversion.

Caption: Tautomeric equilibrium of 1H-Indol-3-ol.

Computational Methodologies
The theoretical investigation of 1H-Indol-3-ol and its derivatives heavily relies on quantum

chemical methods, particularly Density Functional Theory (DFT).[1] These computational

approaches provide valuable insights into the molecule's electronic structure, geometry, and

reactivity.

Density Functional Theory (DFT)
DFT calculations are instrumental in:

Geometry Optimization: Determining the most stable three-dimensional structure of the

molecule, including bond lengths and angles. These calculated geometries often show

excellent agreement with experimental data from X-ray crystallography.[1]

Vibrational Analysis: Predicting infrared (IR) and Raman spectra, which can be compared

with experimental spectra for structural validation.

Electronic Properties: Calculating properties such as molecular electrostatic potential (MEP),

frontier molecular orbitals (HOMO and LUMO), and atomic charges to understand reactivity

and potential interaction sites.

Reaction Mechanisms: Elucidating the pathways and transition states of chemical reactions

involving 1H-Indol-3-ol.

A typical computational workflow for studying 1H-Indol-3-ol using DFT is outlined below.

Caption: A generalized workflow for DFT studies of 1H-Indol-3-ol.

Experimental Protocols for Characterization
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Computational results are most powerful when validated by experimental data. The following

are generalized protocols for key experiments used to characterize 1H-Indol-3-ol and its

derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic

molecules like 1H-Indol-3-ol derivatives.[1]

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms

in the molecule.

Methodology:

Sample Preparation: Dissolve a small amount of the synthesized and purified compound in a

suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer

(e.g., 400 or 600 MHz).

Data Analysis: Process the raw data (Fourier transformation, phasing, and baseline

correction). Integrate the signals in the ¹H NMR spectrum to determine the relative number of

protons. Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the

molecular structure.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via direct infusion or coupled with a chromatographic technique like Gas

Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Ionization: Ionize the sample using an appropriate method (e.g., Electron Ionization - EI,

Electrospray Ionization - ESI).
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Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

Detection and Analysis: Detect the ions and generate a mass spectrum. The molecular ion

peak confirms the molecular weight, and the fragmentation pattern provides structural

information.

Synthesis and Reactivity
Computational studies can also guide the synthesis of 1H-Indol-3-ol and predict its reactivity.

The nucleophilic character of the C-3 position of the indole ring is a key factor in many

synthetic strategies.[1]

A common synthetic route is the Heumann indigo synthesis, which starts from anthranilic acid.

[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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